molecular formula C19H22O3 B4158120 4-[2-(2-Butan-2-ylphenoxy)ethoxy]benzaldehyde

4-[2-(2-Butan-2-ylphenoxy)ethoxy]benzaldehyde

Cat. No.: B4158120
M. Wt: 298.4 g/mol
InChI Key: CJKDYZCGRPLLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-Butan-2-ylphenoxy)ethoxy]benzaldehyde is an organic compound that belongs to the class of benzaldehydes. This compound is characterized by the presence of a benzaldehyde group attached to a phenoxyethoxy chain, which is further substituted with a sec-butyl group. The structure of this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Butan-2-ylphenoxy)ethoxy]benzaldehyde typically involves a multi-step process. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution to introduce the desired functional groups . The reaction conditions often involve the use of catalysts such as Lewis acids to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Butan-2-ylphenoxy)ethoxy]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-[2-(2-sec-butylphenoxy)ethoxy]benzoic acid.

    Reduction: Formation of 4-[2-(2-sec-butylphenoxy)ethoxy]benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

4-[2-(2-Butan-2-ylphenoxy)ethoxy]benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(2-Butan-2-ylphenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenoxyethoxy chain and sec-butyl group may also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-sec-butylphenoxy)ethoxy]benzoic acid
  • 4-[2-(2-sec-butylphenoxy)ethoxy]benzyl alcohol
  • 4-[2-(2-sec-butylphenoxy)ethoxy]benzene

Uniqueness

4-[2-(2-Butan-2-ylphenoxy)ethoxy]benzaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its similar compounds. The sec-butyl group also contributes to its unique steric and electronic properties, influencing its behavior in chemical reactions and interactions with biological targets.

Properties

IUPAC Name

4-[2-(2-butan-2-ylphenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-3-15(2)18-6-4-5-7-19(18)22-13-12-21-17-10-8-16(14-20)9-11-17/h4-11,14-15H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKDYZCGRPLLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2-Butan-2-ylphenoxy)ethoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[2-(2-Butan-2-ylphenoxy)ethoxy]benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-[2-(2-Butan-2-ylphenoxy)ethoxy]benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-[2-(2-Butan-2-ylphenoxy)ethoxy]benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-[2-(2-Butan-2-ylphenoxy)ethoxy]benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-[2-(2-Butan-2-ylphenoxy)ethoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.